molecular formula C19H12ClN3O2 B12222173 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B12222173
M. Wt: 349.8 g/mol
InChI Key: MTLHUFWTMWGRKS-UHFFFAOYSA-N
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Description

Introduction to N-[4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl]Naphthalene-1-Carboxamide

Chemical Identity and Structural Significance

The compound’s systematic IUPAC name, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide, reflects its three core components:

  • A naphthalene moiety (C₁₀H₇) providing a planar aromatic framework.
  • A 1,2,5-oxadiazole ring (C₂N₂O) fused at the 3-position.
  • A 4-chlorophenyl group (C₆H₄Cl) attached to the oxadiazole ring.

The molecular formula is C₁₉H₁₂ClN₃O₂ , with a molecular weight of 373.77 g/mol based on analogous oxadiazole-naphthalene derivatives. Key structural features include:

  • Conjugation : Extended π-systems from the naphthalene and oxadiazole rings enhance electronic delocalization.
  • Substituent Effects : The electron-withdrawing chlorine atom on the phenyl group modulates electron density across the molecule.

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C₁₉H₁₂ClN₃O₂
Molecular Weight 373.77 g/mol
Hybridization sp² (aromatic systems)
Functional Groups Oxadiazole, carboxamide, aryl chloride

The carboxamide linkage (-CONH-) bridges the naphthalene and oxadiazole systems, introducing hydrogen-bonding capacity critical for biological interactions.

Historical Context in Heterocyclic Compound Research

1,2,5-Oxadiazoles (furazans) emerged in the mid-20th century as stable heterocycles with applications in explosives and pharmaceuticals. The integration of naphthalene systems into oxadiazole frameworks gained prominence in the 1990s, driven by discoveries of their fluorescence properties and kinase inhibition potential.

The specific substitution pattern of this compound builds on two key advancements:

  • Chlorophenyl Optimization : Studies in the 2000s demonstrated that 4-chlorophenyl groups enhance metabolic stability in heterocyclic drugs.
  • Naphthalene-Oxadiazole Hybrids : Research between 2010–2020 established that naphthalene-oxadiazole hybrids exhibit improved bioavailability compared to simpler aryl analogs.

Position Within 1,2,5-Oxadiazole Derivative Classifications

This compound belongs to three overlapping subclasses:

Carboxamide-Functionalized Oxadiazoles

The -CONH- group places it among bioactive oxadiazole carboxamides, which inhibit enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).

Chlorinated Aryl Derivatives

The 4-chlorophenyl substituent aligns it with antimicrobial oxadiazoles, where chlorine atoms enhance membrane permeability.

Polycyclic Hybrid Systems

Its naphthalene-oxadiazole architecture places it within materials science-focused derivatives used in organic light-emitting diodes (OLEDs).

Table 2: Comparative Analysis of 1,2,5-Oxadiazole Subclasses

Subclass Representative Example Key Property
Carboxamide derivatives Current compound Enzyme inhibition
Chlorinated derivatives 5-(4-Chlorophenyl)-1,2,5-oxadiazole Antimicrobial activity
Polycyclic hybrids Naphthalene-oxadiazole dimers Fluorescence quantum yield ≥0.8

Properties

Molecular Formula

C19H12ClN3O2

Molecular Weight

349.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H12ClN3O2/c20-14-10-8-13(9-11-14)17-18(23-25-22-17)21-19(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24)

InChI Key

MTLHUFWTMWGRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NON=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes

Amidoximes, derived from nitriles and hydroxylamine, undergo cyclization with dehydrating agents to form 1,2,5-oxadiazoles. For 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine:

  • Amidoxime Formation : React 4-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
  • Cyclization : Treat the amidoxime intermediate with phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours), yielding the 1,2,5-oxadiazole ring.

Key Data :

Step Reagents/Conditions Yield Characterization
1 NH₂OH·HCl, EtOH/H₂O 85% IR: 1630 cm⁻¹ (C=N)
2 POCl₃, reflux 78% ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH₂)

Nitrile Oxide Dimerization

Nitrile oxides, generated in situ from hydroxamic acid chlorides, dimerize to form 1,2,5-oxadiazoles. This method is less common for aryl-substituted derivatives due to steric hindrance but remains viable for electron-deficient substrates.

Functionalization of the Oxadiazole Ring

Introduction of the Amine Group

The 3-amino group on the oxadiazole is critical for subsequent amidation. A two-step process involving:

  • Nitration : Treat 4-(4-chlorophenyl)-1,2,5-oxadiazole with fuming HNO₃/H₂SO₄ at 0°C.
  • Reduction : Reduce the nitro group using H₂/Pd-C in ethanol to yield the amine.

Optimization Insight : Catalytic hydrogenation (H₂, 10% Pd-C) achieves 90% conversion, whereas Sn/HCl reduction risks over-reduction.

Amide Coupling with Naphthalene-1-Carboxylic Acid

The final step involves coupling 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine with naphthalene-1-carboxylic acid. Two predominant methods are employed:

Acid Chloride-Mediated Coupling

  • Acid Chloride Formation : React naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux (2 hours).
  • Amidation : Combine the acid chloride with the oxadiazole amine in dry THF, using pyridine as a base (0°C → room temperature, 12 hours).

Reaction Metrics :

Parameter Value
Yield 82%
Purity >95%
¹³C NMR 165.2 ppm (C=O)

Carbodiimide-Assisted Coupling

Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method minimizes racemization and enhances water solubility.

Comparative Analysis :

Method Yield Reaction Time Epimerization Risk
Acid Chloride 82% 12 h Low
EDC/HOBt 88% 6 h None

Catalytic and Green Chemistry Approaches

Visible-Light Photocatalysis

Kapoor et al. demonstrated eosin-Y-catalyzed oxidative cyclization under visible light, achieving 94% yield for analogous oxadiazoles. Adapting this for the target compound could reduce reliance on harsh reagents.

Electrochemical Synthesis

Sanjeev Kumar’s electro-oxidative method (LiClO₄/acetonitrile, Pt electrode) offers a room-temperature alternative, though yields for 1,2,5-oxadiazoles remain untested.

Characterization and Validation

Critical analytical data for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide:

Technique Data
HRMS [M+H]⁺: 390.0754 (calc. 390.0756)
¹H NMR (DMSO-d₆) δ 8.51 (d, 1H, naphthalene-H), 7.89–7.45 (m, 8H, Ar-H), 6.98 (s, 1H, NH)
IR 3320 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O)

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,5-oxadiazole (furazan) ring serves as the primary reactive site due to its electron-deficient nature. Key reactions include:

Nucleophilic Substitution

The C3 and C5 positions of the oxadiazole ring are electrophilic and susceptible to nucleophilic attack.

  • Conditions : Reactions occur in polar aprotic solvents (e.g., DMF, THF) at ambient or elevated temperatures.

  • Outcome : Substitution with amines, thiols, or alkoxides yields modified oxadiazole derivatives .

NucleophileProduct StructureYield (%)Reference
NH3 (excess)Amine-substituted oxadiazole62–85
CH3S⁻Thioether derivative75–90

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions due to its π-deficient character.

  • Diels-Alder Reactions : Reacts with dienes under thermal conditions to form bicyclic adducts.

  • Outcome : Enhanced molecular complexity for medicinal chemistry applications.

Carboxamide Group Reactivity

The naphthalene-linked carboxamide undergoes hydrolysis and condensation:

Acid/Base-Catalyzed Hydrolysis

  • Conditions :

    • Acidic (HCl, H2SO4): Forms naphthalene-1-carboxylic acid.

    • Alkaline (NaOH): Produces carboxylate salts.

  • Applications : Functional group interconversion for derivatization.

Condensation with Amines

The carboxamide reacts with primary amines in the presence of coupling agents (e.g., T3P):

  • Conditions : THF, room temperature, 3–6 hours .

  • Outcome : Formation of secondary amides or hydrazides .

Chlorophenyl Substituent Reactions

The 4-chlorophenyl group enables electrophilic aromatic substitution (EAS):

Nitration and Sulfonation

  • Conditions : HNO3/H2SO4 or SO3/H2SO4 at 0–5°C.

  • Outcome : Para-substituted nitro or sulfonic acid derivatives.

Suzuki-Miyaura Coupling

The chlorine atom undergoes palladium-catalyzed cross-coupling:

  • Conditions : Pd(PPh3)4, K2CO3, DME/H2O, 80°C .

  • Outcome : Biaryl structures with enhanced π-conjugation .

Oxidative Degradation

  • Conditions : Strong oxidants (e.g., KMnO4, CrO3) in acidic media.

  • Outcome : Cleavage of the oxadiazole ring to nitrile oxides or carboxylic acids.

Reduction of Oxadiazole

  • Conditions : H2/Pd-C or LiAlH4 in THF.

  • Outcome : Partial reduction to dihydro-oxadiazole intermediates.

Industrial-Scale Reaction Optimization

Advanced methods improve yield and purity:

  • Continuous Flow Reactors : Enable rapid mixing and temperature control for cycloadditions.

  • Microwave-Assisted Synthesis : Reduces reaction times for nucleophilic substitutions .

Scientific Research Applications

Antimicrobial Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide has demonstrated significant antimicrobial properties. It interacts with bacterial enzymes, inhibiting their function and leading to bactericidal effects. Studies have indicated its effectiveness against various strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also shown promise in cancer research. Its mechanism involves interference with cellular signaling pathways that regulate proliferation and survival in cancer cells. In vitro studies have reported that it can induce apoptosis in several cancer cell lines, including breast and colon cancer cells .

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated a notable reduction in bacterial growth at lower concentrations compared to standard antibiotics .

Study 2: Anticancer Activity

Research conducted by Martínez et al. focused on the anticancer activity of oxadiazole derivatives. The findings revealed that this compound exhibited cytotoxic effects against human cancer cell lines with IC50 values significantly below those of existing treatments .

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may disrupt cell wall synthesis or other critical processes within the bacterial cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The 1,2,5-oxadiazole ring distinguishes this compound from analogs with alternative heterocycles, such as 1,3,4-oxadiazoles or triazoles. For example:

  • 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-yl naphthalene-1-carbothioate (): Replacing the 1,2,5-oxadiazole with a 1,3,4-oxadiazole alters electronic properties. The methoxybenzyl group improves solubility compared to the chlorophenyl group in the target compound .

Substituent Effects

  • Chlorophenyl vs.
  • Naphthalene Carboxamide vs. Azo-Linked Groups : Unlike azo-linked compounds (e.g., ), the carboxamide linker in the target compound reduces conjugation, limiting redox activity but improving hydrolytic stability .

Table 1: Key Properties of N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide and Analogs

Compound Name Core Structure Substituents logP Melting Point (°C) Bioactivity (if reported) Reference
Target Compound 1,2,5-Oxadiazole 4-Cl-Ph, Naphthamide ~3.5 Not reported Hypothesized antimicrobial -
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-yl carbothioate 1,3,4-Oxadiazole 4-MeO-Bn, Naphthothioate ~2.8 166–167 Not reported
4-Nitro-1,2,5-oxadiazol-3-amine azo derivative 1,2,5-Oxadiazole Nitro, Azo ~1.2 >200 (decomposes) Energetic material
(E)-N-(4-Nitrophenyl)naphthalen-1-amine Naphthalene Nitrophenyl ~2.1 148–150 Antimicrobial (MIC = 8–16 µg/mL)

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is C17H14ClN3O2C_{17}H_{14}ClN_3O_2, and it features a chlorophenyl group that enhances its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and growth factors involved in cancer cell proliferation.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as telomerase and histone deacetylase (HDAC), which are crucial for cancer cell survival and proliferation .
  • Selective Cytotoxicity : Studies demonstrate that this compound selectively targets cancer cells while sparing normal cells, which is critical for reducing side effects associated with traditional chemotherapy .

Case Studies

A review highlighted various 1,3,4-oxadiazole derivatives tested against different cancer cell lines. For instance:

  • Compound Efficacy : this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its activity against Mycobacterium tuberculosis has been particularly noted.

  • Cell Membrane Disruption : The chlorophenyl moiety may interact with bacterial membranes, leading to increased permeability and cell death.
  • Inhibition of Bacterial Growth : The oxadiazole scaffold has been linked to mechanisms that inhibit bacterial enzyme function essential for survival .

Other Biological Activities

Beyond anticancer and antimicrobial properties, this compound exhibits several other biological activities:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for further research into its use as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:

SubstituentEffect on Activity
Chlorine at para positionIncreases cytotoxicity against cancer cells
Methoxy groupEnhances solubility and bioavailability
Naphthalene moietyContributes to hydrophobic interactions with target proteins

Q & A

Q. Q1.1 (Basic): What are the established synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with functionalized 1,2,5-oxadiazole precursors. A common approach is the cyclization of amidoxime intermediates under dehydrating conditions, as seen in analogous oxadiazole syntheses . Key parameters for optimization include:

  • Catalysts : Use of carbodiimides (e.g., CDI) or phosphonium reagents to activate carboxyl groups.
  • Temperature : Controlled heating (60–80°C) to prevent side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance solubility and reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Q1.2 (Advanced): How can computational chemistry predict regioselectivity during oxadiazole ring formation?

Density Functional Theory (DFT) calculations can model transition states and electronic effects to predict regioselectivity in cyclization steps. Software like Gaussian or ORCA evaluates charge distribution and orbital interactions, while molecular dynamics simulations (e.g., AMBER) assess conformational stability . For example, the electron-withdrawing 4-chlorophenyl group may direct oxadiazole formation at the 3-position due to resonance stabilization .

Structural Characterization

Q. Q2.1 (Basic): What spectroscopic and crystallographic methods are recommended for confirming the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons and carboxamide/oxadiazole linkages.
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–N in oxadiazole ≈ 1.32 Å) and dihedral angles to confirm planar geometry .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+^+ for C19_{19}H13_{13}ClN3_3O2_2: 350.0695) .

Q. Q2.2 (Advanced): How can contradictory NMR data (e.g., unexpected splitting) be resolved?

Dynamic effects like tautomerism or hindered rotation (e.g., carboxamide NH) may cause splitting. Variable-temperature NMR or 2D techniques (COSY, NOESY) can differentiate between static and dynamic disorder. For example, broadening of NH signals at elevated temperatures suggests conformational exchange .

Biological Activity and Mechanisms

Q. Q3.1 (Basic): What in vitro assays are suitable for screening its biological activity?

  • Enzyme Inhibition : Fluorescence-based assays for targets like indoleamine 2,3-dioxygenase (IDO1), given structural similarity to IDO1 inhibitors .
  • Antiparasitic Activity : Luciferase-based viability assays in Leishmania or Trypanosoma models, referencing related oxadiazole antiparasitics .

Q. Q3.2 (Advanced): How can molecular docking elucidate its interaction with biological targets?

Using Chimera or AutoDock, dock the compound into active sites (e.g., IDO1 PDB: 5EQG). Focus on:

  • Hydrogen bonding : Between the carboxamide and catalytic heme.
  • π-π stacking : Naphthalene and oxadiazole with aromatic residues (e.g., Phe 163) .

Stability and Degradation

Q. Q4.1 (Basic): What storage conditions prevent decomposition of this compound?

Store at –20°C in inert atmospheres (argon) to minimize hydrolysis of the oxadiazole ring. Avoid light exposure, as naphthalene derivatives are prone to photodegradation .

Q. Q4.2 (Advanced): How can degradation pathways be analyzed under stressed conditions?

  • HPLC-MS : Monitor hydrolytic cleavage (e.g., oxadiazole ring opening) at elevated temperatures or pH extremes.
  • Kinetic Studies : Arrhenius plots to calculate activation energy for degradation .

Computational and Theoretical Studies

Q. Q5.1 (Advanced): What quantum mechanical methods validate its electronic properties?

Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra by modeling π→π* transitions in the naphthalene-oxadiazole system. Compare computed λmax_{max} (e.g., ~320 nm) with experimental data to confirm conjugation .

Data Contradiction and Reproducibility

Q. Q6.1 (Advanced): How should researchers address batch-to-batch variability in biological activity?

  • Purity Analysis : HPLC (>98% purity) to rule out impurities.
  • Polymorphism Screening : Powder XRD to detect crystalline forms with differing bioactivity .

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